molecular formula C10H18ClN3 B7841409 [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B7841409
M. Wt: 215.72 g/mol
InChI Key: BRALTKNTWRILMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C9H15N3Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the following steps:

  • Formation of Cyclopentyl Pyrazole: : The starting material, cyclopentylamine, is reacted with a suitable diketone (e.g., 1,3-diketone) under acidic conditions to form the cyclopentyl pyrazole derivative.

  • Methylation: : The cyclopentyl pyrazole is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position.

  • Amination: : The resulting compound undergoes amination to introduce the amine group at the 4-position.

  • Hydrochloride Formation: : Finally, the amine group is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the amine group.

  • Substitution: : Substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:
  • Oxidation: : Formation of pyrazolone derivatives.

  • Reduction: : Formation of reduced pyrazole derivatives or amine derivatives.

  • Substitution: : Formation of various substituted pyrazoles.

Scientific Research Applications

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Organic Synthesis: : It is used as an intermediate in the synthesis of complex organic molecules.

  • Material Science: : Its derivatives are explored for their potential use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is compared with other similar compounds, such as:

  • 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

  • 1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

  • 1-methyl-1H-pyrazol-4-amine

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(1-cyclopentyl-3-methylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.ClH/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10;/h7,10H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRALTKNTWRILMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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